

4,5-Dichloro-2-nitrophenol melting point and boiling point

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Compound of Interest

Compound Name: 4,5-Dichloro-2-nitrophenol

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An In-Depth Technical Guide to the Physicochemical Characterization of **4,5-Dichloro-2-nitrophenol**: Melting and Boiling Point Determination

Introduction

4,5-Dichloro-2-nitrophenol is a chlorinated nitrophenol compound with significant applications as a pharmaceutical intermediate.^[1] Accurate characterization of its fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of its use in research and drug development. These thermal properties serve not only as primary identifiers but also as critical indicators of sample purity.^[2] An impure sample will typically exhibit a depressed melting point over a wider range compared to a pure substance.^{[2][3]} This guide provides a detailed examination of the melting and boiling points of **4,5-dichloro-2-nitrophenol**, the standardized methodologies for their determination, and the scientific principles that ensure data integrity.

Physicochemical Properties of 4,5-Dichloro-2-nitrophenol

A summary of the key identifying properties of **4,5-dichloro-2-nitrophenol** is presented below. This data is essential for safety, handling, and regulatory documentation.

Property	Value	Source
CAS Number	39224-65-2	[1][4][5][6]
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₃	[1][4]
Molecular Weight	208.00 g/mol	[1][5]
Physical Form	Solid, Yellow Powder	[1][4]
Melting Point	82 - 82.5 °C	[1]
Boiling Point	274 °C (at 760 mmHg)	[1]

Part 1: Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[7] For a pure compound, this transition occurs over a very narrow range (typically 0.5-1.0°C). The capillary method is a universally accepted and straightforward technique for this determination.[8]

Principle of Melting Point Determination

The underlying principle involves heating a small, powdered sample of the substance at a controlled rate and visually observing the temperature range from the first sign of melting (the point at which the first liquid droplet appears) to the complete liquefaction of the sample. The precision of this measurement is highly dependent on a slow, controlled heating rate near the expected melting point to allow the system to remain in thermal equilibrium.

Detailed Protocol: Capillary Method

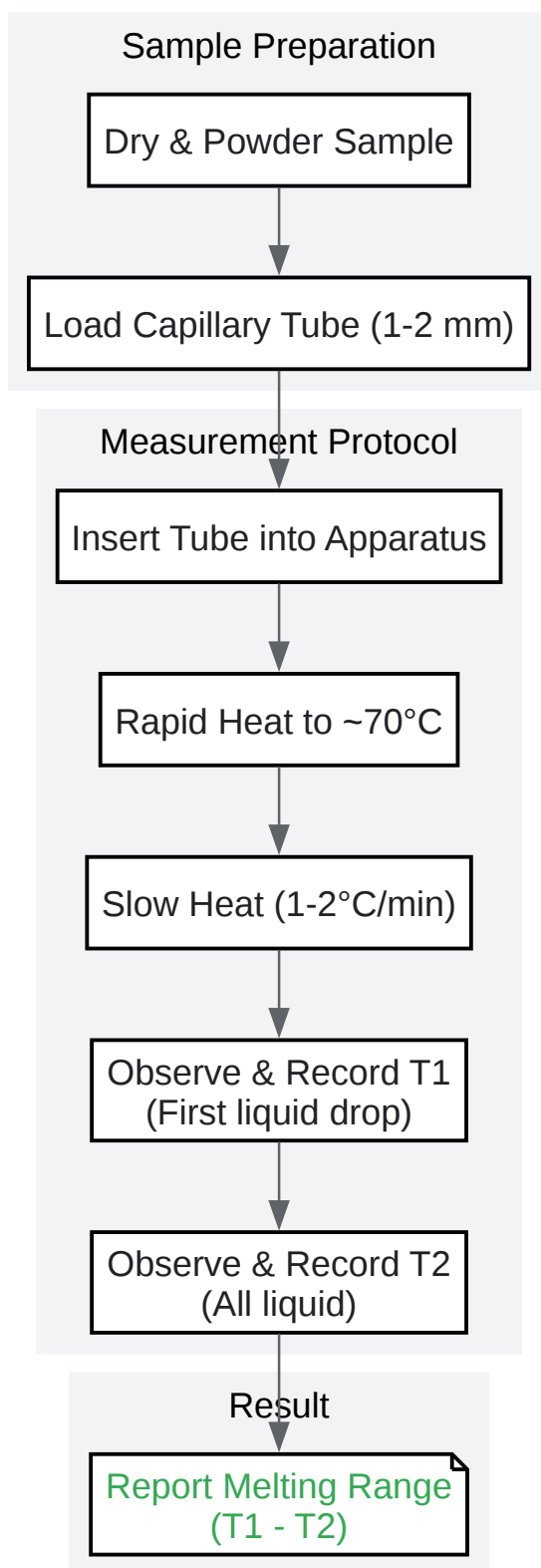
This protocol outlines the use of a modern digital melting point apparatus.

- Sample Preparation:
 - Ensure the **4,5-dichloro-2-nitrophenol** sample is completely dry and finely powdered. This is crucial as moisture or large crystals can lead to inaccurate readings.
 - Gently press the open end of a capillary tube into the powdered sample on a watch glass.

- Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 1-2 mm.[\[7\]](#)
- Apparatus Setup & Measurement:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.[\[8\]](#)
 - If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate (e.g., 10-20°C/min) to establish a rough estimate.[\[2\]](#)
 - For the precise measurement, set the apparatus to rapidly heat to a temperature approximately 10-15°C below the estimated melting point of 82°C.
 - Upon reaching this setpoint, reduce the heating rate to a slow ramp of 1-2°C per minute. This slow rate is critical for ensuring thermal equilibrium between the sample, heating block, and thermometer, yielding an accurate reading.
- Observation and Recording:
 - Observe the sample through the viewing eyepiece.
 - Record the temperature (T_1) at which the first droplet of liquid becomes visible.
 - Continue heating and record the temperature (T_2) at which the last solid crystal melts completely.
 - The melting point is reported as the range $T_1 - T_2$. For **4,5-dichloro-2-nitrophenol**, this should be close to 82 - 82.5°C.[\[1\]](#)
- System Validation (Trustworthiness):
 - To confirm the identity of an unknown sample believed to be **4,5-dichloro-2-nitrophenol**, a "mixed melting point" determination can be performed.[\[3\]](#)
 - This involves mixing the unknown sample in a 50:50 ratio with a known, pure standard of **4,5-dichloro-2-nitrophenol**.

- If the melting point of the mixture remains sharp and unchanged, the unknown is confirmed. If the melting point is depressed and broad, the unknown is an different substance.[3]

Workflow Visualization: Melting Point Determination



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Caption: Workflow for determining the melting point via the capillary method.

Part 2: Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the transition from liquid to gas.^[9] Unlike melting point, boiling point is sensitive to atmospheric pressure; therefore, it is standard to report it at a reference pressure (e.g., 760 mmHg).^[1]

Principle of Boiling Point Determination

The micro-reflux or capillary method is a convenient technique for determining the boiling point of small liquid samples.^[10] The principle involves heating the liquid with an inverted capillary tube submerged in it. As the temperature rises, the air trapped in the capillary expands and is replaced by the substance's vapor.^[11] At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the point at which the bubbling stops and the liquid is drawn back into the capillary corresponds to the boiling point, as the external and internal pressures equalize.^{[9][10]}

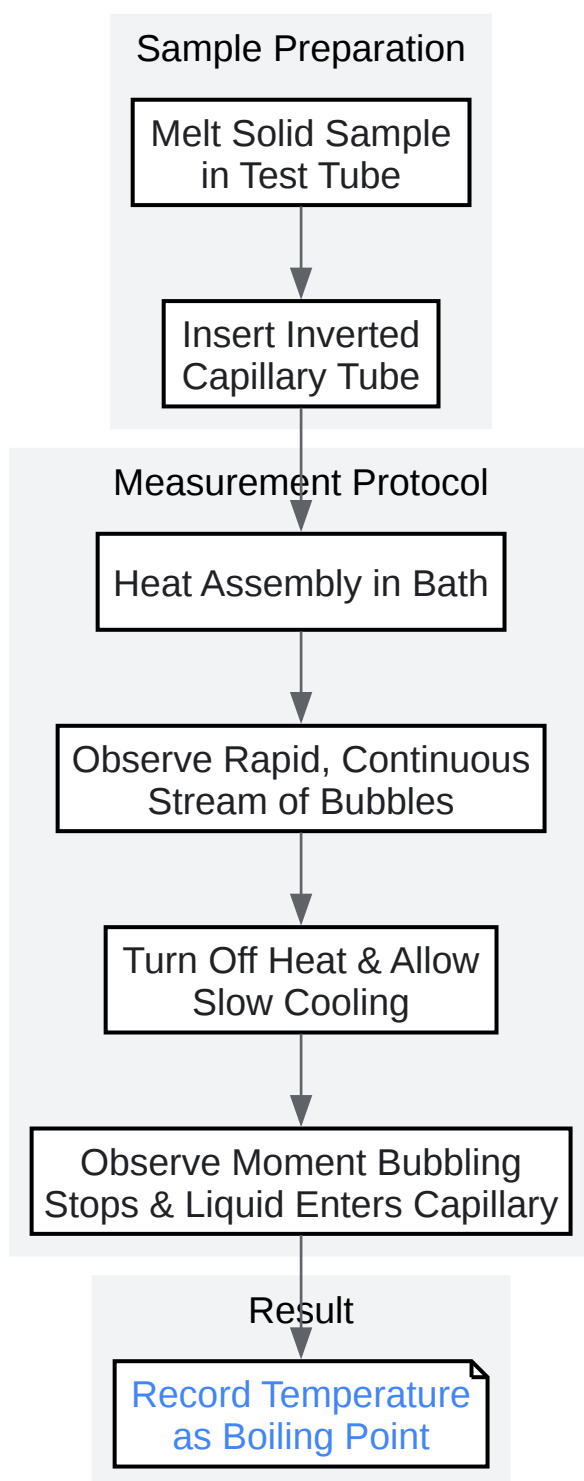
Detailed Protocol: Micro-Boiling Point Method

Since **4,5-dichloro-2-nitrophenol** is a solid at room temperature, it must first be melted to perform this measurement.

- Sample Preparation:
 - Place a small amount of **4,5-dichloro-2-nitrophenol** into a small test tube (fusion tube).
 - Gently heat the test tube in a heating block or oil bath until the sample is completely molten.
 - Take a capillary tube sealed at one end and place it into the molten liquid with the open end down.
- Apparatus Setup & Measurement:
 - Secure the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

- Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or a digital heating block).^[10]
- Begin heating the bath. As the temperature increases, a stream of bubbles will be observed escaping from the inverted capillary as trapped air and then sample vapor are expelled.^[11]
- Observation and Recording:
 - Continue to heat until a rapid, continuous, and steady stream of bubbles emerges from the capillary tip. This indicates that the temperature is at or slightly above the boiling point.
 - Turn off the heat and allow the apparatus to cool slowly while stirring the bath to ensure uniform temperature.
 - Observe the capillary tube closely. The bubble stream will slow and eventually stop.
 - The exact moment the bubbling ceases and the molten liquid is drawn up into the capillary tube is the point where the external atmospheric pressure equals the vapor pressure of the liquid.
 - Record the temperature at this precise moment. This is the boiling point of the substance. For **4,5-dichloro-2-nitrophenol**, this should be near 274°C at standard pressure.^[1]

Workflow Visualization: Boiling Point Determination



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Caption: Workflow for determining the boiling point via the micro-reflux method.

Conclusion

The accurate determination of the melting point (82 - 82.5 °C) and boiling point (274 °C) of **4,5-dichloro-2-nitrophenol** is fundamental to its chemical identity and purity assessment. The standardized capillary-based methods described herein provide a robust and reliable framework for obtaining these critical data points. Adherence to these detailed protocols, with a focus on controlled heating rates and precise observation, ensures the generation of trustworthy and reproducible results essential for research, development, and quality control in the pharmaceutical and chemical industries.

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